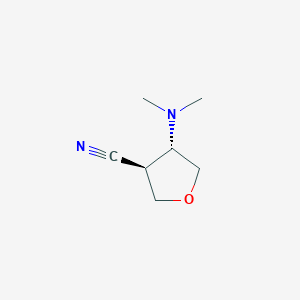
Rel-(3R,4S)-4-(dimethylamino)tetrahydrofuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rel-(3R,4S)-4-(dimethylamino)tetrahydrofuran-3-carbonitrile is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.186. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Rel-(3R,4S)-4-(dimethylamino)tetrahydrofuran-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological relevance.
Chemical Structure and Properties
The molecular structure of this compound includes a tetrahydrofuran ring with a dimethylamino group and a cyano group. These functional groups are crucial for its biological activity, influencing interactions with biological targets.
Biological Activity Overview
-
Antibacterial Activity :
- Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, dual inhibitors targeting bacterial topoisomerases demonstrated low nanomolar inhibition against E. coli DNA gyrase and topoisomerase IV, suggesting that structural analogs could possess similar efficacy .
-
Antiproliferative Effects :
- Research indicates that related compounds can exhibit antiproliferative effects in various cancer cell lines. For example, certain derivatives have been reported to inhibit tubulin polymerization and induce apoptosis in MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM . This suggests potential applications in cancer therapy.
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects often involves interaction with specific enzymes or receptors. For instance, the inhibition of DNA gyrase and topoisomerase IV is critical for their antibacterial activity, while antiproliferative effects may be mediated through tubulin destabilization and cell cycle arrest .
Table 1: Summary of Biological Activities
Pharmacological Implications
The pharmacological implications of this compound are significant:
- Antibacterial Development : Given the rising resistance to existing antibiotics, compounds with dual-targeting capabilities like those related to this compound could provide new avenues for drug development.
- Cancer Therapy : The antiproliferative properties suggest that derivatives of this compound could be developed into effective anticancer agents, particularly for breast cancer and possibly other malignancies.
Properties
IUPAC Name |
(3R,4S)-4-(dimethylamino)oxolane-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-9(2)7-5-10-4-6(7)3-8/h6-7H,4-5H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIJPARYKNBXFO-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1COC[C@H]1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














